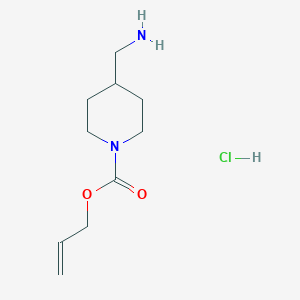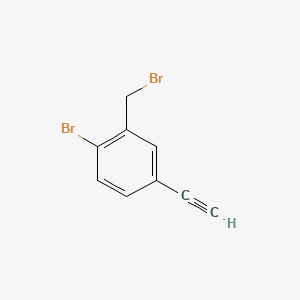
Allyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride: is a chemical compound with the molecular formula C10H19ClN2O2. It is a derivative of piperidine, a six-membered heterocyclic amine, and is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Allyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride typically involves the reaction of allyl chloroformate with 4-(aminomethyl)piperidine. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to a more consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Allyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; often in anhydrous conditions.
Substitution: Various nucleophiles like amines, thiols; usually in the presence of a base.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
Chemistry: Allyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride is used as a building block in organic synthesis, particularly in the preparation of complex heterocyclic compounds.
Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with various biological targets, including enzymes and receptors.
Industry: In the industrial sector, it is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other fine chemicals.
Mécanisme D'action
The mechanism of action of Allyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target and the specific functional groups present in the molecule. The pathways involved often include binding to active sites or allosteric sites, leading to modulation of biological activity.
Comparaison Avec Des Composés Similaires
- 1-Boc-4-(aminomethyl)piperidine
- 4-(aminomethyl)piperidine
- 4-(aminomethyl)pyridine
Comparison:
- 1-Boc-4-(aminomethyl)piperidine: This compound has a tert-butoxycarbonyl (Boc) protecting group, making it more stable and less reactive compared to Allyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride.
- 4-(aminomethyl)piperidine: Lacks the allyl group, making it less versatile in synthetic applications.
- 4-(aminomethyl)pyridine: Contains a pyridine ring instead of a piperidine ring, leading to different chemical and biological properties.
Uniqueness: this compound is unique due to the presence of both the allyl and piperidine moieties, which confer distinct reactivity and potential for diverse applications in synthesis and research.
Propriétés
Formule moléculaire |
C10H19ClN2O2 |
|---|---|
Poids moléculaire |
234.72 g/mol |
Nom IUPAC |
prop-2-enyl 4-(aminomethyl)piperidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H18N2O2.ClH/c1-2-7-14-10(13)12-5-3-9(8-11)4-6-12;/h2,9H,1,3-8,11H2;1H |
Clé InChI |
NWXIYCXXNLFYLX-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC(=O)N1CCC(CC1)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-bromo-2-(trifluoromethyl)phenyl]-1H-imidazole-5-carbaldehyde](/img/structure/B15332118.png)
![Ethyl 3-[4-Fluoro-2-(trifluoromethyl)phenyl]-3-hydroxypropanoate](/img/structure/B15332124.png)
![4-[4-(3-Chlorophenoxy)-3-hydroxybut-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B15332126.png)


![2-(2,4-Difluorophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B15332146.png)


![2-[(4-Chloro-2-pyridyl)methyl]isoindoline-1,3-dione](/img/structure/B15332164.png)
![8-Chloro-2-(2-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B15332172.png)



